![molecular formula C14H22NO3P B13481341 tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate: is a chemical compound that has garnered attention in the scientific community due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable phosphorylated phenylmethyl compound. The reaction conditions often include the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the coupling reaction . The reaction is usually carried out under mild conditions to avoid over-alkylation and to maintain the integrity of the chiral substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted carbamates or phosphine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can also be used in the synthesis of biologically active molecules for pharmaceutical research.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and catalysts.
Mécanisme D'action
The mechanism by which tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate exerts its effects involves the formation of stable carbamate linkages. These linkages can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing catalytic processes.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-{[4-(dimethylphosphoryl)pyridin-2-yl]methyl}carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness: tert-Butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate is unique due to its specific combination of a tert-butyl group, a dimethylphosphoryl group, and a phenylmethylcarbamate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Propriétés
Formule moléculaire |
C14H22NO3P |
|---|---|
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
tert-butyl N-[(4-dimethylphosphorylphenyl)methyl]carbamate |
InChI |
InChI=1S/C14H22NO3P/c1-14(2,3)18-13(16)15-10-11-6-8-12(9-7-11)19(4,5)17/h6-9H,10H2,1-5H3,(H,15,16) |
Clé InChI |
VGGKLMXSODTIKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)P(=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloro-5-methylphenyl)methyl]piperazine](/img/structure/B13481260.png)
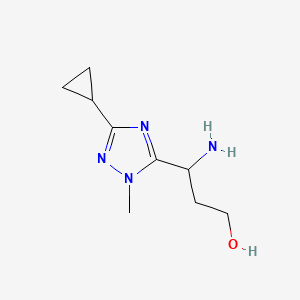
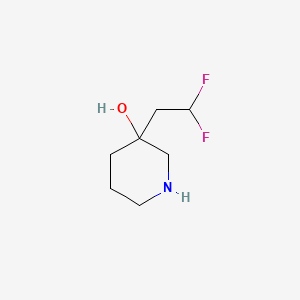
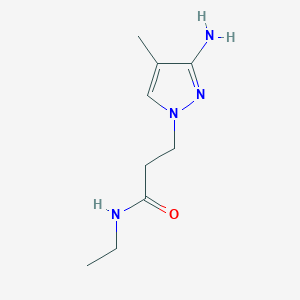
![Methyl 2-[(1-bromo-2-methylpropan-2-yl)oxy]acetate](/img/structure/B13481274.png)
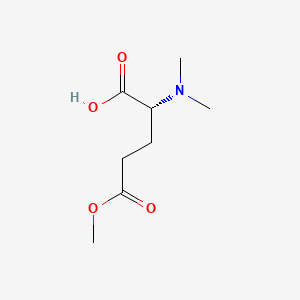
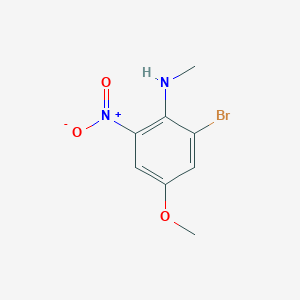
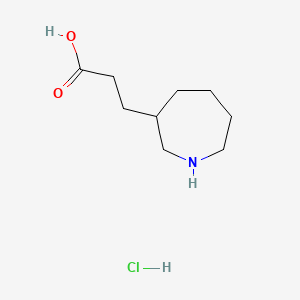
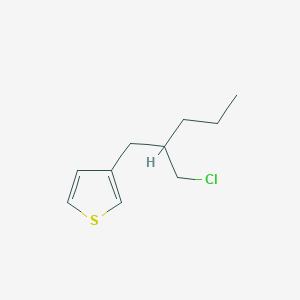
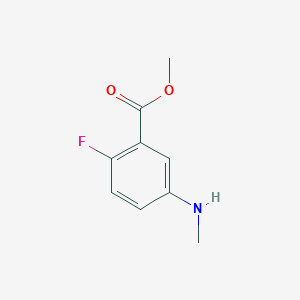
![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)
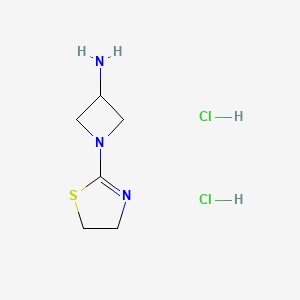
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
